3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]
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Overview
Description
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazoles and exhibit comparable reactivity.
Imidazole Derivatives: Known for their antimicrobial potential, these compounds also share some structural features with pyrazoles
Uniqueness
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
CAS No. |
1026770-51-3 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methylspiro[4,5-dihydro-2H-cyclopenta[c]pyrazole-6,4'-piperidine] |
InChI |
InChI=1S/C11H17N3/c1-8-9-2-3-11(10(9)14-13-8)4-6-12-7-5-11/h12H,2-7H2,1H3,(H,13,14) |
InChI Key |
YSLQMJWXPRAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(C2=NN1)CCNCC3 |
Origin of Product |
United States |
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